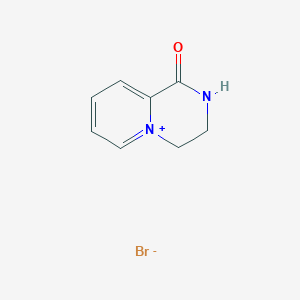
Topps
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Topps is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.077. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyrido[1,2-a]pyrazin-5-ium-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.BrH/c11-8-7-3-1-2-5-10(7)6-4-9-8;/h1-3,5H,4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVONIELJHBXJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC=CC=C2C(=O)N1.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are Type One Protein Phosphatases (TOPPs) in plants?
A1: this compound are a family of enzymes crucial for regulating plant immunity. They play a role in dephosphorylation, a process that removes phosphate groups from proteins, thereby controlling their activity. In Arabidopsis thaliana, nine TOPP family members have been identified. []
Q2: How do this compound contribute to plant defense responses?
A2: Studies using Arabidopsis thaliana have shown that this compound negatively regulate plant immunity. For example, a dominant-negative mutant of TOPP4, called topp4-1, displays an autoimmune phenotype with constitutive activation of defense responses. [] Creating a topp1/4/5/6/7/8/9 septuple mutant led to elevated defense gene expression and enhanced resistance to the bacterial pathogen Pseudomonas syringae pv. tomato DC3000. This indicates this compound are vital for keeping defense responses in check when no pathogens are present. []
Q3: What is the mechanism by which this compound regulate plant immunity?
A3: this compound interact directly with Mitogen-Activated Protein Kinases (MAPKs), key components of immune signaling pathways in plants. This interaction allows this compound to modulate MAPK activity and downstream defense responses. []
Q4: Is the role of this compound conserved in other plant species besides Arabidopsis?
A4: While Arabidopsis thaliana is a model organism for plant research, studies in peanut (Arachis hypogaea L.) also highlight the importance of this compound in stress tolerance. Thirteen AhTOPP genes were identified in the peanut genome, and their expression patterns suggest involvement in development, hormone signaling, and response to drought and salt stress. []
Q5: What is the this compound project in agriculture?
A5: this compound stands for "Training Operators to Prevent Pollution from Point Sources". This EU-funded project (2005-2008) focused on reducing water contamination caused by plant protection products (PPPs) in agriculture. [, , ]
Q6: What were the main objectives of the this compound project?
A6: The this compound project aimed to:
- Identify and define Best Management Practices (BMPs) to prevent point source pollution from PPPs. [, , ]
- Develop training materials and resources to educate farmers and operators on implementing BMPs. [, , ]
- Disseminate information and raise awareness among stakeholders about the importance of preventing point source pollution. [, , ]
Q7: What are the key findings of the this compound project?
A7: this compound identified point sources, such as sprayer filling and cleaning, as major contributors to water contamination. [, ] The project emphasized the importance of operator behavior, equipment maintenance, and infrastructure improvements in minimizing risks. [, ]
Q8: How did the this compound project assess spray drift risk?
A8: this compound developed a spray drift risk assessment tool that considers weather conditions during application (wind speed and direction, temperature, and relative humidity). The tool helps farmers make informed decisions about spraying to minimize drift and potential environmental contamination. []
Q9: What recommendations did this compound provide to mitigate herbicide pollution from runoff and erosion?
A9: this compound-PROWADIS, an extension of the this compound project, focused on mitigating diffuse sources of pollution, including runoff and erosion. The project developed a diagnostic concept to assess field-specific runoff risk and linked appropriate mitigation measures to specific risk scenarios. []
Q10: What was the impact of the this compound project?
A10: this compound significantly raised awareness about point source pollution from PPPs and provided practical guidance on implementing BMPs to reduce environmental contamination. [, ] The project's findings contributed to the development of the EU Directive for Sustainable Use of Pesticides (128/2009/CE). []
Q11: What is the this compound program in the context of sports?
A11: this compound, in this context, stands for "The Optimum Performance Programme in Sports". It is a sport-specific optimization approach to mental wellness, primarily designed for youth in low-income neighborhoods. []
Q12: What is the theoretical basis of the this compound program?
A12: this compound is derived from Family Behavior Therapy (FBT), a well-established treatment approach for various mental health concerns. [, ] It adapts FBT principles to address the unique stressors and challenges faced by athletes.
Q13: How does this compound address mental health and sport performance?
A13: this compound emphasizes a holistic approach to wellness, aiming to improve both mental health and sport performance concurrently. [, ] It incorporates various evidence-supported techniques, including:* Cultural Enlightenment* Dynamic Goals and Rewards* Performance Planning * Environmental Control * Self-Control * Reciprocity Awareness * Positive Request
Q14: Has the effectiveness of this compound been evaluated?
A14: Yes, this compound has been evaluated in several studies, including:
- Case Trials: Initial piloting of this compound involved case trials, where researchers observed its implementation and preliminary effects on individual athletes. []
- Randomized Controlled Trial: A study with collegiate athletes compared this compound to standard campus counseling services. Results indicated that this compound participants consistently demonstrated better outcomes across various mental health and sport performance measures. []
- Case Examination: Research has examined this compound' application in athletes with specific mental health diagnoses, such as Social Anxiety Disorder and Agoraphobia, with promising results. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
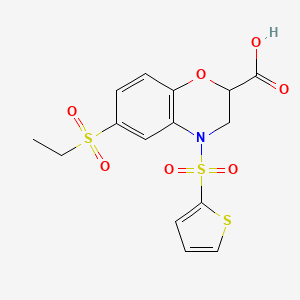
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)

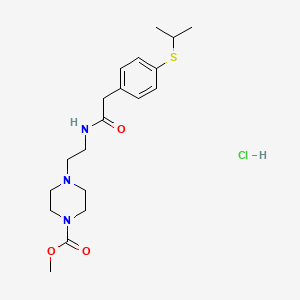
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2623273.png)

![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)
![3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine](/img/structure/B2623280.png)
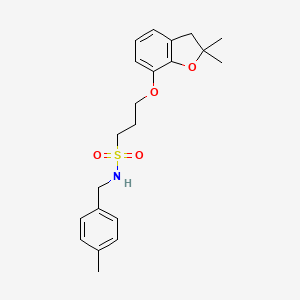
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)
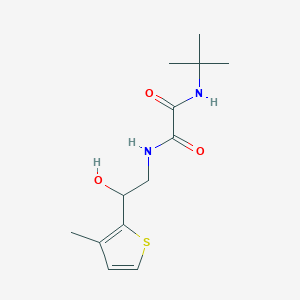
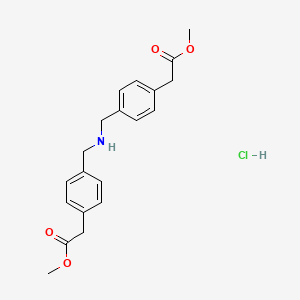
![N-(4-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2623290.png)
